1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways .
Comparison with Similar Compounds
- 1-[(3-Bromo-4-fluorophenyl)methyl]piperazine
- 1-[(3-Bromo-4-fluorophenyl)methyl]-4-ethylpiperazine
- 1-[(3-Bromo-4-fluorophenyl)methyl]-4-phenylpiperazine
Comparison: 1-[(3-Bromo-4-fluorophenyl)methyl]-4-methylpiperazine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. The methyl group on the piperazine ring also affects its pharmacokinetic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAWACKCJVOQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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